Ethyl 2-(cyclopentylthio)acetate
Description
Ethyl 2-(cyclopentylthio)acetate is a thioester derivative characterized by a cyclopentylthio group (-S-cyclopentyl) attached to the α-carbon of an ethyl acetate backbone.
Properties
Molecular Formula |
C9H16O2S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
ethyl 2-cyclopentylsulfanylacetate |
InChI |
InChI=1S/C9H16O2S/c1-2-11-9(10)7-12-8-5-3-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
AUIWVDQHCARPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioester Derivatives with Aromatic or Functionalized Substituents
Ethyl 2-((4-chlorobenzoyl)thio)acetate (I), Ethyl 2-((3-nitrobenzoyl)thio)acetate (II), and Ethyl 2-((4-nitrobenzoyl)thio)acetate (III)
- Structural Differences : These compounds feature aromatic acylthio groups (e.g., 4-chlorobenzoyl, nitrobenzoyl) instead of the cyclopentylthio group.
- Applications: Studied as inhibitors of snake venom enzymes, highlighting the role of electron-withdrawing substituents (e.g., -NO₂, -Cl) in enhancing binding affinity to enzymatic targets .
Ethyl 2-[(ethoxycarbonyl)thio]acetate (CAS 82813-85-2)
- Structural Differences : Contains an ethoxycarbonylthio (-S-COOEt) group, introducing an additional ester functionality.
- Applications : Used in synthetic organic chemistry as a versatile intermediate for introducing sulfur-containing moieties .
- Stability : The ethoxycarbonyl group may confer greater hydrolytic stability compared to aliphatic thioethers like cyclopentylthio.
Oxygen Analogues: Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)
- Structural Differences: Replaces the sulfur atom with oxygen, forming a phenoxyacetate derivative.
- Physicochemical Properties : The oxygen atom reduces lipophilicity compared to thioethers, impacting membrane permeability in biological systems.
- Synthetic Utility : Demonstrates the importance of heteroatom choice (S vs. O) in tuning compound solubility and metabolic stability .
Halogen-Substituted Derivatives: Ethyl 2-chloroacetoacetate
Cyclopropane-Containing Esters: Methyl 2-chloro-2-cyclopropylideneacetate
- Structural Differences: Incorporates a cyclopropane ring fused to the ester backbone, contrasting with the monocyclic cyclopentyl group.
- Synthetic Applications : Used in the synthesis of spirocyclic compounds and pharmaceuticals (e.g., tadalafil analogs), emphasizing the role of ring strain in cyclopropane derivatives to drive unique reactivity .
Data Table: Key Properties of Ethyl 2-(cyclopentylthio)acetate and Analogues
Research Findings and Implications
- Thioester vs. Oxygen Analogs : Thioesters generally exhibit higher lipophilicity and metabolic resistance compared to oxygen analogs, making them preferable in prodrug design .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reactivity and target binding but may increase toxicity risks .
- Ring Size and Strain : Cyclopentyl groups offer conformational flexibility, whereas cyclopropane derivatives leverage ring strain for unique synthetic applications .
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